molecular formula C6H6F2O2 B13614826 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid CAS No. 2385817-07-0

2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid

Cat. No.: B13614826
CAS No.: 2385817-07-0
M. Wt: 148.11 g/mol
InChI Key: QLGGOHGGLOIYFR-UHFFFAOYSA-N
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Description

2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated organic compound that has garnered significant interest in recent years due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves the decarboxylative functionalization of 2,2-difluorobicyclo[1.1.1]pentane building blocks. This process typically employs photoredox mechanisms to achieve the desired transformations . Another approach involves a one-pot synthesis from an α-allyldiazoacetate precursor, which undergoes cyclopropanation followed by reaction with difluorocarbene .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally focus on optimizing the synthetic routes mentioned above to achieve higher yields and greater efficiency. The use of continuous flow reactors and advanced catalytic systems are some of the strategies being explored to scale up the production of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of 2,2-difluorobicyclo[1.1.1]pentane, which can be further utilized in pharmaceutical and chemical research .

Mechanism of Action

The mechanism of action of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid primarily involves its ability to undergo decarboxylative coupling and substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways. These interactions can lead to the formation of bioactive compounds with potential therapeutic applications .

Properties

CAS No.

2385817-07-0

Molecular Formula

C6H6F2O2

Molecular Weight

148.11 g/mol

IUPAC Name

2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C6H6F2O2/c7-6(8)3-1-5(6,2-3)4(9)10/h3H,1-2H2,(H,9,10)

InChI Key

QLGGOHGGLOIYFR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2(F)F)C(=O)O

Origin of Product

United States

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